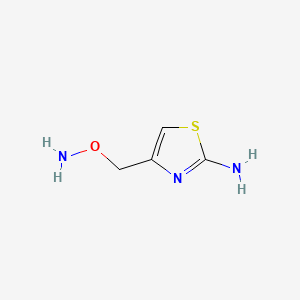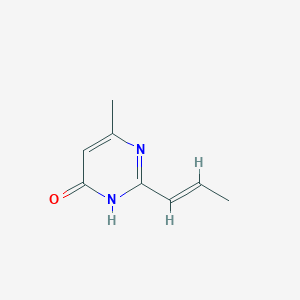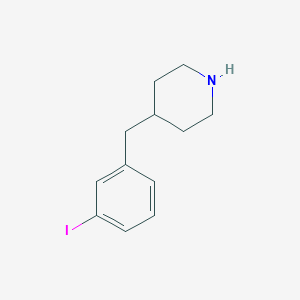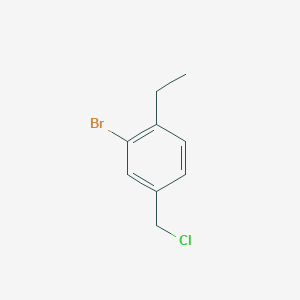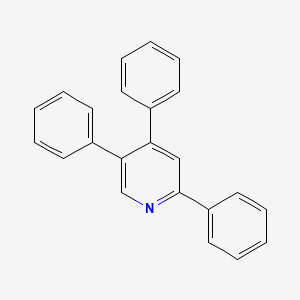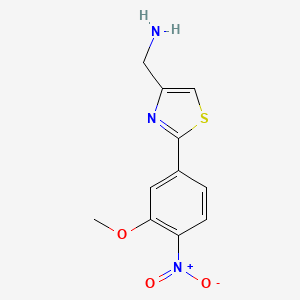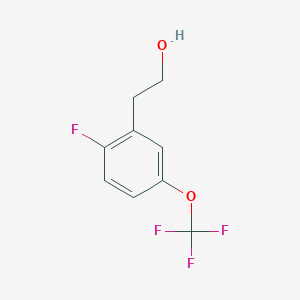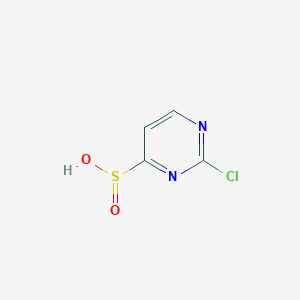
6-Ethyl-1,2,3,4-tetrahydroanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-1,2,3,4-tetrahydroanthracene is an organic compound with the molecular formula C16H18 It is a derivative of anthracene, characterized by the presence of an ethyl group at the 6th position and partial hydrogenation of the anthracene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-1,2,3,4-tetrahydroanthracene typically involves the hydrogenation of 6-ethyl-anthracene. The process is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. The reaction conditions are carefully controlled to ensure selective hydrogenation of the anthracene ring without affecting the ethyl group.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production. The purity of the final product is ensured through various purification techniques, including distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Ethyl-1,2,3,4-tetrahydroanthracene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-ethyl-anthraquinone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further hydrogenation can lead to the formation of fully saturated derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: Hydrogen gas in the presence of Pd/C catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under controlled conditions.
Major Products:
Oxidation: 6-Ethyl-anthraquinone.
Reduction: Fully saturated derivatives of this compound.
Substitution: Halogenated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
6-Ethyl-1,2,3,4-tetrahydroanthracene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of hydrogen peroxide through the anthraquinone process.
Wirkmechanismus
The mechanism of action of 6-Ethyl-1,2,3,4-tetrahydroanthracene in biological systems involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cytotoxic effects. Additionally, it can generate reactive oxygen species (ROS) through redox cycling, contributing to its antibacterial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
6-Ethyl-1,2,3,4-tetrahydroanthraquinone: A closely related compound with similar structural features but different oxidation states.
2-Ethyl-5,6,7,8-tetrahydroanthraquinone: Another derivative with variations in the position of the ethyl group and degree of hydrogenation.
Uniqueness: 6-Ethyl-1,2,3,4-tetrahydroanthracene is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C16H18 |
|---|---|
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
6-ethyl-1,2,3,4-tetrahydroanthracene |
InChI |
InChI=1S/C16H18/c1-2-12-7-8-15-10-13-5-3-4-6-14(13)11-16(15)9-12/h7-11H,2-6H2,1H3 |
InChI-Schlüssel |
UJCHBYVMSUWMAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=CC3=C(CCCC3)C=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


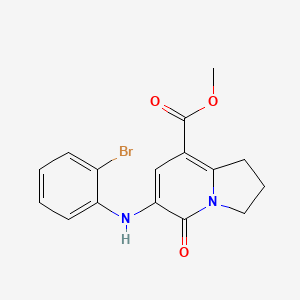

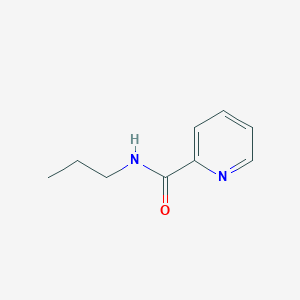
![6-Ethyl-4-(2-hydroxyethyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13120237.png)
